1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
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Overview
Description
1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound that features both urea and tetrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the urea moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but lacks the tetrazole and urea functionalities.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group and isocyanate functionality, used in different chemical reactions.
1-Methoxy-4-(4-methoxyphenyl)vinylbenzene: Similar aromatic structure but different functional groups.
Uniqueness
1-(4-Methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the combination of urea and tetrazole functionalities, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-27-16-7-3-14(4-8-16)11-12-20-19(26)21-13-18-22-23-24-25(18)15-5-9-17(28-2)10-6-15/h3-10H,11-13H2,1-2H3,(H2,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJGOAMOQDFAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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